Cas no 713097-20-2 (N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

N-(2-フルオロフェニル)-4-(4-フルオロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、高度に機能化されたテトラヒドロピリミジン骨格を有する有機化合物です。この化合物は、2つのフルオロフェニル基とメチル基、カルボキサミド基を有するため、分子内に複数の官能基が戦略的に配置されています。特に、フッ素原子の導入により、代謝安定性や膜透過性の向上が期待されます。テトラヒドロピリミジン構造は医薬品中間体としての応用可能性があり、抗炎症作用や抗ウイルス活性などの生物学的活性を示すことが報告されています。また、結晶性に優れ、精製プロセスが容易である点も特徴です。

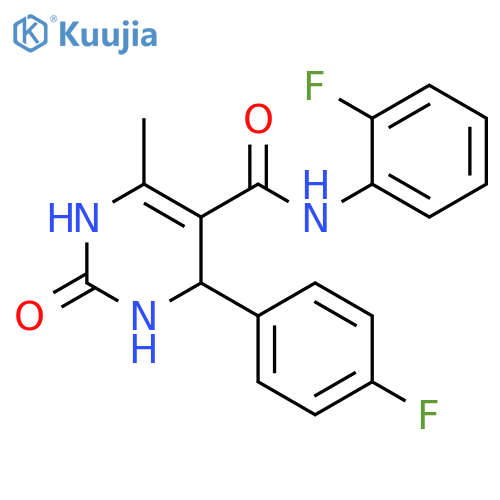

713097-20-2 structure

商品名:N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- 5-Pyrimidinecarboxamide, N-(2-fluorophenyl)-4-(4-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-

- AKOS024608589

- SR-01000268751

- N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

- F1411-0413

- SR-01000268751-1

- 713097-20-2

-

- インチ: 1S/C18H15F2N3O2/c1-10-15(17(24)22-14-5-3-2-4-13(14)20)16(23-18(25)21-10)11-6-8-12(19)9-7-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)

- InChIKey: FPJMYHOKKYCNGO-UHFFFAOYSA-N

- ほほえんだ: C1(=O)NC(C)=C(C(NC2=CC=CC=C2F)=O)C(C2=CC=C(F)C=C2)N1

計算された属性

- せいみつぶんしりょう: 343.11323305g/mol

- どういたいしつりょう: 343.11323305g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 559

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 70.2Ų

じっけんとくせい

- 密度みつど: 1.343±0.06 g/cm3(Predicted)

- ふってん: 513.3±50.0 °C(Predicted)

- 酸性度係数(pKa): 11.25±0.70(Predicted)

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1411-0413-20μmol |

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

713097-20-2 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1411-0413-10mg |

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

713097-20-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1411-0413-1mg |

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

713097-20-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1411-0413-10μmol |

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

713097-20-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1411-0413-25mg |

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

713097-20-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1411-0413-2mg |

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

713097-20-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1411-0413-2μmol |

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

713097-20-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1411-0413-5μmol |

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

713097-20-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1411-0413-20mg |

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

713097-20-2 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1411-0413-30mg |

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

713097-20-2 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Xiaodan Ouyang,Yaping Cha,Wen Li,Chaoyi Zhu,Muzi Zhu,Shuang Li,Min Zhuo,Shaobin Huang,Jianjun Li RSC Adv., 2019,9, 30171-30181

713097-20-2 (N-(2-fluorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) 関連製品

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2279938-29-1(Alkyne-SS-COOH)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量